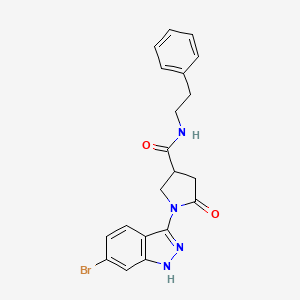
1-(6-bromo-1H-indazol-3-yl)-5-oxo-N-(2-phenylethyl)pyrrolidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6-BROMO-1H-INDAZOL-3-YL)-5-OXO-N-PHENETHYL-3-PYRROLIDINECARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. It is characterized by the presence of a brominated indazole ring, a pyrrolidine ring, and a phenethyl group. This compound is of interest due to its unique structural features and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-BROMO-1H-INDAZOL-3-YL)-5-OXO-N-PHENETHYL-3-PYRROLIDINECARBOXAMIDE typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Bromination: The indazole ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.
Formation of Pyrrolidine Ring: The brominated indazole is then reacted with a suitable amine to form the pyrrolidine ring.
Coupling with Phenethyl Group: The final step involves coupling the pyrrolidine intermediate with a phenethyl group using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).
化学反応の分析
化合物 X は、さまざまな反応を起こします。
酸化: 臭素は、ブロモニウムイオンに酸化され、求核剤と反応することができます。
還元: カルボニル基の還元により、対応するアルコールが生成されます。
置換: 臭素原子は、他の求核剤 (例:アミン、チオール) で置換できます。
アミド加水分解: アミド結合は、酸性または塩基性条件下で加水分解できます。
一般的な試薬には、臭素、還元剤 (例:LiAlH₄)、求核剤 (例:アミン) が含まれます。
主な生成物:
- 還元: 1-(6-ブロモ-1H-インダゾール-3-イル)-5-ヒドロキシ-N-(2-フェニルエチル)ピロリジン-3-カルボキサミド。
- 置換: フェニルエチル基またはインダゾール基が修飾されたさまざまな誘導体。
4. 科学研究への応用
化合物 X は、以下のような分野で応用されています。
医薬品化学: 潜在的な薬剤 (例:抗癌剤、抗炎症剤) として調査されています。
ケミカルバイオロジー: 生物学的プロセスを研究するためのプローブとして使用されます。
産業: 他のインダゾール系化合物の前駆体として使用されます。
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research may explore its potential as a therapeutic agent for various diseases.
Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.
作用機序
分子標的: 化合物 X は、特定の受容体または酵素と相互作用すると考えられます。
経路: シグナル伝達経路 (例:MAPK、PI3K/Akt) を調節する可能性があります。
類似化合物との比較
類似化合物: 関連するインダゾール、ピロリジン、フェニルエチルアミドと比較します。
独自性: その独特の特性 (例:臭素置換) を強調します。
特性
分子式 |
C20H19BrN4O2 |
|---|---|
分子量 |
427.3 g/mol |
IUPAC名 |
1-(6-bromo-1H-indazol-3-yl)-5-oxo-N-(2-phenylethyl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C20H19BrN4O2/c21-15-6-7-16-17(11-15)23-24-19(16)25-12-14(10-18(25)26)20(27)22-9-8-13-4-2-1-3-5-13/h1-7,11,14H,8-10,12H2,(H,22,27)(H,23,24) |
InChIキー |
SZGLQQMYHKUTFD-UHFFFAOYSA-N |
正規SMILES |
C1C(CN(C1=O)C2=NNC3=C2C=CC(=C3)Br)C(=O)NCCC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(8-Ethoxy-4-methylquinazolin-2-yl)amino]quinazolin-4-ol](/img/structure/B11029785.png)
![N-Phenyl-6-(pyrimidin-2-ylsulfanylmethyl)-[1,3,5]triazine-2,4-diamine](/img/structure/B11029786.png)
![3-methyl-N-(3-methylphenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyrano[2,3-c]pyrazole-4-carboxamide](/img/structure/B11029794.png)
![2-amino-4-(1H-indol-3-yl)-6,8,8,9-tetramethyl-6,7,8,9-tetrahydro-4H-pyrano[3,2-g]quinoline-3-carbonitrile](/img/structure/B11029795.png)
![4,4,6-trimethyl-3'-phenyl-4H,4'H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B11029799.png)
![9-ethoxy-5,5,7-trimethyl-3-(4-methylphenyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinazolin-1-one](/img/structure/B11029801.png)
![1-hydroxy-8-methoxy-4,4,6-trimethyl-1-(2-oxocyclohexyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11029802.png)
![2,3-dimethyl-5-oxo-N-(pyridin-4-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B11029805.png)
![6-(4-chlorophenyl)-8-iodo-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B11029810.png)
![(1E)-8-ethoxy-4,4,6-trimethyl-1-[(4-methylphenyl)imino]-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11029824.png)
![(5-methoxy-1-methyl-1H-indol-3-yl)[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone](/img/structure/B11029836.png)
![Methyl {[3-(1-benzofuran-2-ylcarbonyl)-1-benzofuran-5-yl]oxy}acetate](/img/structure/B11029842.png)

![2,2'-{[(4-Bromophenyl)sulfonyl]imino}diacetic acid](/img/structure/B11029854.png)
